molecular formula C16H16N4O2S B12202862 N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide

N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide

Cat. No.: B12202862
M. Wt: 328.4 g/mol
InChI Key: UEUVNAQPVPVBDF-UHFFFAOYSA-N
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Description

N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide typically involves multiple steps. The process begins with the preparation of the thiazole and pyrrole intermediates, which are then coupled with a phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its action are complex and may include modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[3-[3-hydroxy-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C16H16N4O2S/c1-9-8-23-16(18-9)14-13(22)7-20(15(14)17)12-5-3-4-11(6-12)19-10(2)21/h3-6,8,17,22H,7H2,1-2H3,(H,19,21)

InChI Key

UEUVNAQPVPVBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC=CC(=C3)NC(=O)C)O

Origin of Product

United States

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